2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid
Description
2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a central pyrimidine ring substituted at three positions:
- Position 2: A (4-chlorophenyl)amino group, introducing an electron-withdrawing chlorine atom and aromatic bulk.
- Position 4: A methyl group, contributing steric and electronic modulation.
- Position 5: A carboxylic acid moiety, critical for hydrogen bonding and solubility.
Its synthesis likely involves nucleophilic substitution or condensation reactions, as inferred from analogous pyrimidine derivatives in the literature .
Properties
IUPAC Name |
2-(4-chloroanilino)-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-7-10(11(17)18)6-14-12(15-7)16-9-4-2-8(13)3-5-9/h2-6H,1H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDWGKAZEXWSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid typically involves the reaction of 4-chloroaniline with 4-methylpyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures. The reaction may also require the use of a base, such as potassium carbonate, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following table and analysis highlight key structural analogs, their modifications, and functional properties:
Structural and Functional Insights:
Position 2 Modifications: The (4-chlorophenyl)amino group in the target compound contrasts with phenyl (in ) or sulfanyl (in ), impacting electronic and steric profiles. The amino linker may facilitate hydrogen bonding, while sulfanyl groups enhance lipophilicity. Ethyl ester derivatives (e.g., ) demonstrate how prodrug strategies can optimize bioavailability.
Position 5 Functionalization :
- Carboxylic acid (target compound, ) vs. nitrile () or ester (): The COOH group is critical for solubility and target interaction but may limit blood-brain barrier penetration.
Biological Activity Correlations: Compound 2e () shows antimicrobial activity, likely due to the hydroxyimino group’s hydrogen-bonding capacity. The absence of this group in the target compound suggests divergent biological targets. Trifluoromethyl and sulfanyl groups in may improve metabolic stability but lack reported efficacy data.
Computational and Analytical Tools :
Biological Activity
2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and antifungal activities, and provides insights from various research studies.
- Molecular Formula : C14H14ClN3O2
- Molecular Weight : 291.74 g/mol
- CAS Number : 1256627-71-0
Biological Activity Overview
The compound exhibits several biological activities, primarily:
- Antibacterial Activity
- Antifungal Activity
Antibacterial Activity
Research indicates that this compound shows significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Bacillus subtilis | 4.69 |
These values indicate that the compound has potent antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting its potential application in treating bacterial infections .
Antifungal Activity
In addition to its antibacterial properties, the compound also demonstrates antifungal activity.
Case Study: Antifungal Efficacy
Another study assessed the antifungal activity of the compound against common fungal pathogens. The findings are presented in Table 2.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The compound showed moderate antifungal activity, particularly against Candida albicans, which is significant for developing antifungal therapies .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the inhibition of essential bacterial enzymes and disruption of cell wall synthesis, similar to other pyrimidine derivatives.
Q & A
Q. What are the established synthetic pathways for 2-[(4-Chlorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multi-step nucleophilic displacement reactions starting with halogenated pyrimidine precursors. For example, 5-halogen-2-methylsulfonylpyrimidine-4-carboxylic acid derivatives react with primary amines (e.g., 4-chloroaniline) under controlled conditions to replace the methylsulfonyl group . Key considerations include:
- Reagent purity : Use anhydrous solvents to avoid side reactions.
- Temperature control : Reactions often require reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures isolation of the target compound.
Q. How is the structural integrity of this compound verified, and what spectroscopic techniques are most reliable?
Structural validation relies on NMR, IR, and X-ray crystallography :
- NMR : H and C NMR confirm the presence of the 4-chlorophenylamino group (δ 7.2–7.4 ppm for aromatic protons) and methylpyrimidine backbone (δ 2.4 ppm for CH) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–N bond: ~1.35 Å), with SHELX software used for refinement .
Advanced Research Questions
Q. What crystallographic challenges arise during structure determination, and how can SHELX software address them?
Small-molecule crystallography often faces twinned data or weak diffraction . SHELXL (within the SHELX suite) refines structures using high-resolution data, resolving issues via:
- Robust parameterization : Handling anisotropic displacement parameters for heavy atoms (e.g., Cl).
- Hydrogen bonding networks : SHELXL identifies intramolecular bonds (e.g., N–H⋯N interactions) critical for stabilizing pyrimidine derivatives .
- Example: A related pyrimidine derivative showed a dihedral angle of 12.8° between the pyrimidine ring and substituents, resolved using SHELX .
Q. How do conflicting reports on biological activity inform experimental design for this compound?
While direct data on this compound is limited, structural analogs (e.g., 2-[(4-chlorobenzyl)sulfanyl]pyrimidines) exhibit antimicrobial activity. To resolve contradictions:
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methyl with cyclopropyl) and assay against bacterial/fungal strains.
- Dose-response assays : Use MIC (minimum inhibitory concentration) testing to validate potency discrepancies .
- Computational modeling : Dock the compound into target enzymes (e.g., dihydrofolate reductase) to predict binding modes .
Q. What analytical strategies resolve contradictions in synthetic yields reported for halogenated pyrimidine intermediates?
Discrepancies in yields (e.g., 60–90% for chlorinated precursors) arise from reagent stoichiometry or side reactions . Mitigation strategies include:
- In situ monitoring : Use HPLC-MS to track intermediate formation.
- Optimized workup : Quench reactions with ice-cold water to precipitate impurities.
- Comparative studies : Contrast phosphoryl chloride vs. PCl as chlorinating agents; the former often gives higher purity .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
